Fmoc-2,6-Dichloro-D-Phenylalanine
Description
Fmoc-2,6-Dichloro-D-Phenylalanine is a synthetic amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a D-configuration phenylalanine backbone substituted with chlorine atoms at the 2- and 6-positions of the aromatic ring. This structural modification introduces significant steric hindrance and electronic effects due to the electronegative chlorine substituents. The compound is primarily utilized in solid-phase peptide synthesis (SPPS) to enhance peptide stability, modulate hydrophobicity, and influence secondary structure formation.
Properties
Molecular Weight |
456.32 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Gelation Properties
Fmoc-2,6-Dichloro-D-Phenylalanine shares functional similarities with other Fmoc-modified amino acids in hydrogel formation. For instance:
- Fmoc-Diphenylalanine (Fmoc-FF): A well-studied hydrogelator that self-assembles into β-sheet-rich fibrillar networks under physiological conditions.
- Fmoc-Tyrosine (Fmoc-Y) : When hybridized with gelatin, Fmoc-Y forms hydrogels with pH-responsive properties, showing high mechanical strength (G’ > 1 kPa) and enzyme encapsulation efficiency (e.g., lactase retention >85%). The dichloro derivative’s gelation efficiency and mechanical properties remain unexplored but may differ due to increased hydrophobicity and steric constraints .
Table 1: Gelation Properties of Fmoc-Modified Amino Acids
Structural and Functional Analogues
a) Substituted Phenylalanine Derivatives
- Fmoc-2,6-Dimethyl-L-Phenylalanine : Methyl groups at the 2- and 6-positions increase hydrophobicity but reduce steric bulk compared to chlorine atoms. This derivative is favored in peptide design for enhancing membrane permeability without significantly altering electronic properties .
- Fmoc-2-Methyl-D-Phenylalanine : The single methyl substitution and D-configuration improve proteolytic resistance in chiral peptide sequences. The dichloro variant’s dual substituents may further enhance stability but reduce solubility in aqueous media .
Table 2: Structural and Physical Properties
b) Tyrosine Derivatives
- Fmoc-2,6-Dimethyl-L-Tyr(tert-butyl)-OH : The tert-butyl group provides steric protection for the hydroxyl group, while dimethyl substituents enhance aromatic interactions. In contrast, the dichloro derivative lacks hydrogen-bonding capability but offers stronger electron-withdrawing effects .
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